![molecular formula C20H35NO B14164203 4-Methoxy-N-(2-methylpropyl)-N-nonylaniline CAS No. 923603-42-3](/img/structure/B14164203.png)
4-Methoxy-N-(2-methylpropyl)-N-nonylaniline
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Overview
Description
4-Methoxy-N-(2-methylpropyl)-N-nonylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a nonyl group (C9H19) attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(2-methylpropyl)-N-nonylaniline typically involves the alkylation of 4-methoxyaniline with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Methoxyaniline+Nonyl BromideK2CO3,DMFthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(2-methylpropyl)-N-nonylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-N-(2-methylpropyl)-N-nonylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(2-methylpropyl)-N-nonylaniline involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the nonyl group can influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(2-methylpropyl)aniline: Similar structure but lacks the nonyl group.
4-Methoxy-N-(2-methylpropyl)benzamide: Contains a benzamide group instead of an aniline group.
4-Methoxy-N-(2-methylpropyl)phenol: Contains a phenol group instead of an aniline group.
Uniqueness
4-Methoxy-N-(2-methylpropyl)-N-nonylaniline is unique due to the presence of both the methoxy and nonyl groups, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it a valuable compound for various applications.
Properties
CAS No. |
923603-42-3 |
---|---|
Molecular Formula |
C20H35NO |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
4-methoxy-N-(2-methylpropyl)-N-nonylaniline |
InChI |
InChI=1S/C20H35NO/c1-5-6-7-8-9-10-11-16-21(17-18(2)3)19-12-14-20(22-4)15-13-19/h12-15,18H,5-11,16-17H2,1-4H3 |
InChI Key |
PIDUOIQJFKGYFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(CC(C)C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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